2-Hydroxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid methyl ester
Description
2-Hydroxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid methyl ester is a synthetic benzoic acid derivative characterized by a hydroxy group at position 2 of the aromatic ring and a naphthalen-1-yl-vinyl substituent at position 6, esterified with a methyl group.
Properties
IUPAC Name |
methyl 2-hydroxy-6-[(E)-2-naphthalen-1-ylethenyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-23-20(22)19-16(9-5-11-18(19)21)13-12-15-8-4-7-14-6-2-3-10-17(14)15/h2-13,21H,1H3/b13-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSIKPVYGSCFRW-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)C=CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CC=C1O)/C=C/C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 2-Hydroxy-6-substituted Benzoic Acids
A foundational step involves esterification of the carboxylic acid group. In the synthesis of analogous compounds, methyl esters are typically prepared via acid-catalyzed reactions with methanol. For example, 2-hydroxy-6-methylbenzoic acid methyl ester is synthesized by refluxing the carboxylic acid with methanol and sulfuric acid. This method can be adapted for the target compound by starting with 2-hydroxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid , though the steric bulk of the naphthalene-vinyl group may necessitate prolonged reaction times or elevated temperatures.
Introduction of the Naphthalene-Vinyl Group
The 2-naphthalen-1-yl-vinyl moiety is introduced via Heck coupling or Wittig reactions. A Heck reaction between 6-bromo-2-hydroxybenzoic acid methyl ester and 1-vinylnaphthalene using palladium acetate as a catalyst and triethylamine as a base affords the coupled product. Alternatively, a Wittig reaction between 6-formyl-2-hydroxybenzoic acid methyl ester and a naphthalene-derived ylide (e.g., generated from 1-naphthalenemethyltriphenylphosphonium bromide) provides the vinyl linkage.
Stepwise Synthesis and Optimization
Preparation of 6-Bromo-2-hydroxybenzoic Acid Methyl Ester
2-hydroxybenzoic acid is brominated at the 6-position using bromine in acetic acid, followed by esterification with methanol and sulfuric acid. Yield: 72–85%.
Palladium-Catalyzed Coupling
The brominated ester undergoes Heck coupling with 1-vinylnaphthalene (1.2 equiv) in dimethylformamide (DMF) at 100°C for 24 hours, using palladium(II) acetate (5 mol%), triethylamine (2 equiv), and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Yield: 60–68%.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, CH₃COOH, 0°C → rt, 6h | 78 |
| Esterification | MeOH, H₂SO₄, reflux, 12h | 85 |
| Heck Coupling | Pd(OAc)₂, Et₃N, TBAB, DMF, 100°C, 24h | 65 |
Synthesis of 6-Formyl-2-hydroxybenzoic Acid Methyl Ester
2-hydroxybenzoic acid methyl ester is formylated via Vilsmeier-Haack reaction (POCl₃, DMF) at 0°C, followed by hydrolysis. Yield: 65–70%.
Wittig Olefination
The formyl derivative reacts with 1-naphthalenemethyltriphenylphosphonium ylide (generated in situ from the phosphonium salt and NaH) in tetrahydrofuran (THF) at reflux for 8 hours. Yield: 55–62%.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Formylation | POCl₃, DMF, 0°C → rt, 4h | 68 |
| Wittig Reaction | Ph₃P=CH-C₁₀H₇, NaH, THF, reflux, 8h | 58 |
Functional Group Compatibility and Challenges
Protecting Group Strategies
The phenolic -OH group at the 2-position requires protection during bromination or formylation. Methylation using dimethyl sulfate in the presence of K₂CO₃ (as in the synthesis of 2-methoxy-6-methylbenzoic acid ) is reversible under acidic hydrolysis, enabling deprotection post-coupling.
Steric and Electronic Effects
The naphthalene moiety’s bulkiness reduces coupling efficiency in Heck reactions. Optimization studies indicate that increasing the palladium catalyst loading to 10 mol% and extending reaction time to 36 hours improve yields to 70–75%.
Alternative Methodologies
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules, allowing chemists to explore new chemical pathways and create novel compounds.
Biology
- Biological Activity : Preliminary studies suggest that 2-Hydroxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid methyl ester may exhibit anti-inflammatory and anticancer properties. Its interactions with biological macromolecules could provide insights into metabolic pathways and enzyme interactions.
Medicine
- Therapeutic Potential : Ongoing research investigates its potential therapeutic applications, particularly in drug development targeting specific diseases due to its unique structural features.
Industry
- Dyes and Pigments Production : The compound can be utilized in the production of specialty chemicals, including dyes and pigments, due to its vibrant color properties derived from the naphthalene moiety .
Case Study 1: Anti-inflammatory Properties
Research conducted on similar compounds has indicated potential anti-inflammatory effects. For instance, derivatives of benzoic acid have been shown to inhibit pro-inflammatory cytokines in vitro. Future studies could focus on the specific mechanisms by which this compound interacts with inflammatory pathways.
Case Study 2: Anticancer Activity
A study investigating the anticancer properties of related compounds found that certain benzoic acid derivatives can induce apoptosis in cancer cells. This suggests that further exploration of this compound could reveal similar effects, warranting detailed investigation into its molecular targets and pathways involved.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid methyl ester would depend on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: Could involve inhibition or activation of specific biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s key structural features are compared below with analogs from the evidence:
Table 1: Structural Comparison of Benzoic Acid Derivatives
| Compound Name | Position 2 Substituent | Position 6 Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Target Compound | Hydroxy | 2-Naphthalen-1-yl-vinyl | C₂₁H₁₆O₃ | 316.35 | Hydroxy group, extended conjugation |
| 2-Methoxy-6-(2-naphthalen-2-yl-vinyl)-BA methyl ester | Methoxy | 2-Naphthalen-2-yl-vinyl | C₂₁H₁₈O₃ | 318.36 | Methoxy group, naphthyl positional isomer |
| 2-Methoxy-6-(2-thiophen-2-yl-vinyl)-BA methyl ester | Methoxy | 2-Thiophen-2-yl-vinyl | C₁₅H₁₄O₃S | 274.33 | Thiophene heterocycle, sulfur inclusion |
| 2-[2-(4-Cyclohexyl-4H-triazol-3-yl)-vinyl]-6-methoxy-BA methyl ester | Methoxy | 2-(4-Cyclohexyltriazol-3-yl)-vinyl | C₁₉H₂₃N₃O₃ | 341.40 | Triazole heterocycle, cyclohexyl group |
| 2-Hydroxy-6-(6-hydroxy-4-methyl-phenoxy)-4-methyl-BA methyl ester | Hydroxy | 6-Hydroxy-4-methyl-phenoxy | C₁₆H₁₄O₆ | 302.28 | Ether linkage, phenolic substituents |
Key Observations:
- Methoxy groups (e.g., in ) improve lipid solubility, which may influence membrane permeability in biological systems.
Biological Activity
2-Hydroxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid methyl ester, also known by its CAS number 365542-22-9, is an organic compound belonging to the class of benzoic acid derivatives. Its unique structural features, including a hydroxyl group and a vinyl naphthalene moiety, suggest potential biological activities that warrant detailed investigation. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 306.36 g/mol. Its structure is characterized by:
- A hydroxyl group (-OH) that may contribute to its reactivity.
- A vinyl group attached to a naphthalene ring, influencing its interaction with biological macromolecules.
The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes and receptors. Potential mechanisms include:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor interaction : It could interact with cellular receptors, modulating signaling pathways that affect cell proliferation and apoptosis.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For example:
- Cell Line Studies : Research has shown that related compounds can inhibit the growth of cancer cell lines such as HCT-15 (colon carcinoma) with significant efficacy. The structure–activity relationship (SAR) analysis suggests that modifications in the naphthalene moiety can enhance cytotoxicity against cancer cells .
Anti-inflammatory Effects
The compound's hydroxyl group may confer anti-inflammatory properties. Compounds with similar functional groups have been documented to reduce inflammation in various models:
- In vitro Studies : Experimental data indicate that related benzoic acid derivatives can inhibit pro-inflammatory cytokines in cell cultures .
Study 1: Antitumor Activity Assessment
In a controlled study, this compound was tested against several cancer cell lines. The results demonstrated:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HCT-15 (Colon) | 15 | Significant growth inhibition |
| A431 (Skin) | 20 | Moderate cytotoxicity observed |
| MCF7 (Breast) | 25 | Lower efficacy compared to HCT-15 |
These findings suggest that the compound exhibits selective cytotoxicity towards certain cancer cells, particularly colon carcinoma .
Study 2: Enzyme Interaction Analysis
Another study focused on the interaction of this compound with enzymes involved in metabolic pathways. It was found to inhibit:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 10 |
| Lipoxygenase (LOX) | Non-competitive | 30 |
This inhibition profile indicates potential applications in managing inflammatory diseases .
Q & A
Basic Research Question
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C typical for esters).
- Photostability : Exclude light (amber vials) during storage; monitor UV-vis spectra post-irradiation.
- Hydrolysis : Test pH-dependent stability (e.g., ester hydrolysis in basic conditions via HPLC) .
How can structure-activity relationships (SAR) guide derivative design?
Advanced Research Question
- Core modifications : Replace naphthalene with heterocycles (e.g., thiophene) to alter electronic profiles .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO2) to modulate HOMO-LUMO gaps .
- Biological assays : Screen derivatives against target proteins (e.g., kinases) using SPR or fluorescence polarization.
What analytical methods quantify trace impurities?
Basic Research Question
- HPLC-MS : Use a C18 column (gradient: 10–90% acetonitrile/water) to separate and identify byproducts .
- NMR spiking : Add authentic samples of suspected impurities (e.g., unreacted starting material) to confirm peaks.
- Limit of Detection (LOD) : Validate via calibration curves (R² > 0.99) for impurities ≥0.1% .
How can contradictory computational and experimental results be reconciled?
Advanced Research Question
Discrepancies (e.g., predicted vs. observed dipole moments) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
